2-Chloro-p-xylene

Overview

Description

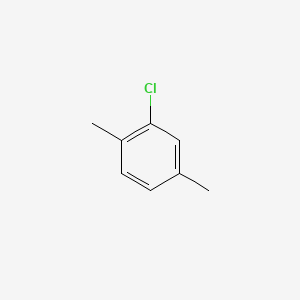

2-Chloro-p-xylene, also known as 2-chloro-1,4-dimethylbenzene, is an organic compound with the molecular formula C8H9Cl. It is a derivative of p-xylene, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is a colorless liquid with a characteristic aromatic odor and is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes .

Mechanism of Action

Target of Action

2-Chloro-1,4-dimethylbenzene, also known as 2-Chloro-p-xylene, is a chlorine substituted phenol It’s known that phenolic compounds, in general, can interact with proteins on the cell membrane of bacteria .

Mode of Action

As a phenolic compound, 2-Chloro-1,4-dimethylbenzene likely interacts with its targets by binding to certain proteins on the cell membrane of bacteria . This interaction disrupts the cell membrane, allowing the contents of the bacterial cell to leak out . This disruption of the cell wall and stopping the function of enzymes is a common mode of action for phenolic compounds .

Biochemical Pathways

It’s known that aromatic compounds can be biodegraded by bacteria through chemotaxis mechanism . This mechanism increases the bioavailability of these hydrophobic compounds to microorganisms .

Pharmacokinetics

The compound’s molecular weight is 14061 , which could influence its absorption and distribution in the body

Result of Action

The result of the action of 2-Chloro-1,4-dimethylbenzene is the disruption of the bacterial cell wall, leading to the leakage of the cell contents . This can lead to the death of the bacteria, making this compound potentially useful as an antimicrobial agent .

Action Environment

The action of 2-Chloro-1,4-dimethylbenzene can be influenced by environmental factors. For instance, the yield of the product in a two-phase electrolysis process was found to be higher under stirred conditions, where water and p-xylene are in emulsion condition . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of other substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-p-xylene can be synthesized through several methods, including:

-

Electrochemical Chlorination: : This method involves the electrochemical chlorination of p-xylene in an aqueous hydrochloric acid medium using a precious metal oxide-coated titanium anode. The process yields a mixture of mono- and dichloro-p-xylenes, with this compound being the major product .

-

Photochemical Chlorination: : This method involves the photochemical chlorination of p-xylene at elevated temperatures (around 80°C). The reaction produces this compound along with other chlorinated derivatives .

Industrial Production Methods

Industrial production of this compound typically involves the chlorination of p-xylene using chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-p-xylene undergoes various chemical reactions, including:

-

Substitution Reactions: : The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

-

Oxidation Reactions: : this compound can be oxidized to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products Formed

-

Substitution Products: : Depending on the nucleophile used, the substitution reactions can yield various products, such as 2-hydroxy-p-xylene or 2-amino-p-xylene.

-

Oxidation Products: : Oxidation of this compound can produce 2-chloro-p-toluic acid or 2-chloro-p-benzaldehyde .

Scientific Research Applications

2-Chloro-p-xylene has several scientific research applications, including:

-

Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including polymers and resins .

-

Biology: : It is used in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of chlorinated aromatic hydrocarbons in biological systems .

-

Medicine: : It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .

-

Industry: : It is used in the production of agrochemicals, dyes, and other specialty chemicals .

Comparison with Similar Compounds

2-Chloro-p-xylene can be compared with other similar compounds, such as:

-

p-Xylene: : The parent compound, p-xylene, lacks the chlorine substituent and has different reactivity and applications.

-

2,5-Dichloro-p-xylene: : This compound has two chlorine atoms on the benzene ring and exhibits different chemical properties and reactivity compared to this compound .

-

2-Chloro-m-xylene: : This isomer has the chlorine atom in a different position on the benzene ring, leading to different chemical behavior and applications .

This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields.

Biological Activity

2-Chloro-p-xylene, a chlorinated aromatic compound, is significant in various chemical applications and biological studies. Its structure consists of a xylene backbone with a chlorine atom substituted at the para position, represented by the molecular formula . This compound has garnered attention due to its potential biological activity, particularly in relation to its effects on human health and environmental implications.

- Molecular Weight : 154.61 g/mol

- CAS Number : 95-72-7

- Physical State : Colorless liquid at room temperature

- Boiling Point : Approximately 170°C

Toxicological Studies

Research indicates that this compound exhibits various toxicological effects. A study published in the Journal of Hazardous Materials highlighted its capacity to be reduced to p-xylene, which raises concerns about its persistence and potential bioaccumulation in the environment .

Key Findings:

- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects on mammalian cells. The compound's ability to disrupt cellular processes may lead to apoptosis or necrosis in sensitive cell lines.

- Genotoxicity : There are indications that exposure to this compound may result in genotoxic effects, although specific mechanisms remain under investigation.

Environmental Impact

The compound's environmental impact has been assessed through various studies. It has been found to contribute to air pollution when released into the atmosphere, primarily from industrial processes. Its persistence and potential for bioaccumulation necessitate careful monitoring and regulation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural properties. The presence of the chlorine atom affects its reactivity and interaction with biological systems, leading to varied effects depending on concentration and exposure duration.

Case Study 1: Cytotoxic Effects on HepG2 Cells

A study investigated the cytotoxic effects of this compound on HepG2 liver cells. The results indicated that at concentrations above 100 µM, significant cell death was observed, suggesting a dose-dependent relationship between exposure levels and cytotoxicity.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

Case Study 2: Genotoxicity Assessment

Another study evaluated the genotoxic potential of this compound using the comet assay on human lymphocytes. The findings revealed increased DNA strand breaks at higher concentrations, indicating a potential risk for mutagenicity.

| Concentration (µM) | DNA Damage Index |

|---|---|

| 0 | 0 |

| 50 | 1.5 |

| 100 | 3.0 |

| 200 | 5.5 |

Properties

IUPAC Name |

2-chloro-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNRNQGTVRTDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26283-41-0 | |

| Record name | Poly(chloro-p-xylene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26283-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9059125 | |

| Record name | Benzene, 2-chloro-1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-72-7, 57030-73-6 | |

| Record name | Chloro-p-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-p-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Xylene, monochloro derivative | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057030736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-p-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-chloro-1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 2-chloro-1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-xylene, monochloro derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-P-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y9K758WLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.